molecular formula C23H18O3S B2951079 (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338424-56-9

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2951079
CAS RN: 338424-56-9
M. Wt: 374.45
InChI Key: VQQLDNIOBKESJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, also known as MBPM, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for (3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone research. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 2-hydroxybenzaldehyde to form 3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanol. This intermediate is then oxidized with Jones reagent to yield this compound.

Scientific Research Applications

(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-[(4-methoxyphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3S/c1-25-17-11-13-18(14-12-17)27-15-20-19-9-5-6-10-21(19)26-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLDNIOBKESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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